Diphenyl(trimethylsilyl)phosphine

Catalog No.
S663818
CAS No.
17154-34-6
M.F
C15H19PSi
M. Wt
258.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl(trimethylsilyl)phosphine

CAS Number

17154-34-6

Product Name

Diphenyl(trimethylsilyl)phosphine

IUPAC Name

diphenyl(trimethylsilyl)phosphane

Molecular Formula

C15H19PSi

Molecular Weight

258.37 g/mol

InChI

InChI=1S/C15H19PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3

InChI Key

WTWVGNUJAAOVSC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

C[Si](C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2

Catalyst Ligand in Cross-Coupling Reactions:

Diphenyl(trimethylsilyl)phosphine finds its primary application as a ligand in various cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between two different organic molecules. Diphenyl(trimethylsilyl)phosphine facilitates these reactions by coordinating with the metal catalyst, improving its activity and selectivity.

It is particularly effective in several named cross-coupling reactions, including:

  • Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds
  • Suzuki-Miyaura coupling: Formation of carbon-carbon bonds between an aryl or vinyl boronic acid and an alkyl halide or aryl halide
  • Stille coupling: Formation of carbon-carbon bonds between an organotin reagent and an alkyl halide or aryl halide
  • Sonogashira coupling: Formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide
  • Negishi coupling: Formation of carbon-carbon bonds between an organozinc compound and an alkyl halide or aryl halide
  • Heck coupling: Formation of carbon-carbon bonds between an alkene and an aryl halide or vinyl halide
  • Hiyama coupling: Formation of carbon-carbon bonds between an organosilane and an alkyl halide or aryl halide

The effectiveness of Diphenyl(trimethylsilyl)phosphine in these reactions is attributed to its combination of electronic and steric properties. The bulky trimethylsilyl group provides steric hindrance, controlling the reaction pathway and promoting selectivity. Additionally, the lone pair of electrons on the phosphorus atom allows it to coordinate with the metal catalyst, influencing its reactivity.

Precursor for Other Organophosphorus Compounds:

Diphenyl(trimethylsilyl)phosphine can also serve as a precursor for the synthesis of other organophosphorus compounds. These compounds find diverse applications in various scientific fields, including:

  • Medicinal chemistry: Development of new drugs and therapeutic agents
  • Materials science: Creation of functional materials with specific properties
  • Catalysis: Design of new catalysts for various chemical reactions

Diphenyl(trimethylsilyl)phosphine is an organophosphorus compound with the molecular formula C₁₅H₁₉PSi. It features a phosphine functional group where two phenyl groups are attached to the phosphorus atom, alongside a trimethylsilyl group. This compound is known for its unique properties, including its ability to act as a ligand in coordination chemistry and its utility in organic synthesis. Its structure contributes to its stability and reactivity, making it a valuable reagent in various

  • Reaction with Carbonyl Compounds: It reacts with carbonyl compounds to yield diphenyl[alkyl(phenyl)trimethylsilyloxymethyl]phosphines, showcasing its ability to form new carbon-phosphorus bonds .
  • Desilylation and Cyclometallation: In the presence of platinum(II) compounds, diphenyl(trimethylsilyl)phosphine undergoes desilylation and cyclometallation, leading to the formation of complex metal-phosphine structures .
  • Reactivity with α-Oxo Phosphonates: The compound has been shown to react with α-oxo phosphonates, highlighting its versatility in forming various phosphine derivatives .

Several methods exist for synthesizing diphenyl(trimethylsilyl)phosphine:

  • Direct Reaction of Phosphorus Trichloride: One common method involves reacting phosphorus trichloride with diphenylamine and trimethylsilyl chloride under controlled conditions.
  • Lithiation Method: Another approach includes the lithiation of diphenylphosphine followed by reaction with trimethylsilyl chloride, allowing for selective silylation .

These methods provide avenues for obtaining diphenyl(trimethylsilyl)phosphine with varying degrees of purity and yield.

Diphenyl(trimethylsilyl)phosphine finds applications across multiple domains:

  • Ligand in Coordination Chemistry: Its ability to coordinate with transition metals makes it valuable in catalysis and materials science.
  • Reagent in Organic Synthesis: It is used as a reagent for synthesizing various organic compounds, particularly those involving phosphorus-carbon bond formation.
  • Potential Use in Pharmaceuticals: While specific applications in pharmaceuticals are still under investigation, its structural characteristics may lend themselves to drug development .

Several compounds share structural similarities with diphenyl(trimethylsilyl)phosphine. Here are a few notable examples:

Compound NameStructure TypeUnique Features
TriphenylphosphineTriphenyl-substituted phosphineHighly stable; widely used as a ligand
DimethylphenylphosphineDimethyl-substituted phosphineMore reactive than diphenyl(trimethylsilyl)phosphine
DiphenylphosphineDiphenyl-substituted phosphineLacks silyl group; different reactivity profile

Diphenyl(trimethylsilyl)phosphine is unique due to its combination of steric bulk from the phenyl groups and electronic effects from the trimethylsilyl group. This combination influences its reactivity and stability compared to other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

17154-34-6

Wikipedia

Diphenyl(trimethylsilyl)phosphine

Dates

Modify: 2023-08-15

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